



# Application Notes and Protocols for y-D-glutamylglycine (y-DGG) in Electrophysiology

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

 $\gamma$ -D-glutamylglycine ( $\gamma$ -DGG) is a broad-spectrum competitive antagonist of ionotropic glutamate receptors, including AMPA, NMDA, and kainate receptors.[1][2][3] Its low affinity and rapid dissociation kinetics make it a valuable tool in electrophysiological studies for the investigation of glutamatergic synaptic transmission and plasticity.[2] These application notes provide detailed protocols for the use of  $\gamma$ -DGG in common electrophysiology experiments, including whole-cell patch-clamp and extracellular field potential recordings.

### **Mechanism of Action**

y-DGG competitively binds to the glutamate binding site on ionotropic glutamate receptors, thereby preventing their activation by the endogenous ligand, L-glutamate. This results in a reduction of the excitatory postsynaptic current (EPSC) or field potential. The fast on/off binding kinetics of y-DGG allow for a rapid and reversible block of glutamate receptors, making it suitable for studying the time course of synaptic events.[2][4]

### **Data Presentation**

The following table summarizes the quantitative data for the use of  $\gamma$ -DGG in various electrophysiological applications.



Paramete r	Receptor Target(s)	Preparati on	Electroph ysiology Techniqu e	Concentr ation Range	Observed Effect	Referenc e(s)
EPSC Inhibition	AMPA/Kain ate, NMDA	Cultured Hippocamp al Neurons	Whole-Cell Patch- Clamp	Not Specified	18% reduction in mean peak mEPSC amplitude in WT neurons.	[5]
EPSC Inhibition	AMPA/Kain ate, NMDA	Climbing fiber- Purkinje cell synapses	Whole-Cell Patch- Clamp (with photolysis of caged y- DGG)	0.34 - 1.7 mM	~30% inhibition of the first EPSC and ~60% inhibition of the second EPSC in a paired-pulse protocol.	[4]
Synaptic Plasticity (LTP/LTD) Blockade	AMPA/NM DA/Kainate	Hippocamp al Slices	Field Potential Recording	1-2 mM (typical)	Inhibition of Long-Term Potentiatio n (LTP) and Long- Term Depression (LTD) induction.	[6]

## **Experimental Protocols**



## Protocol 1: Whole-Cell Patch-Clamp Recording in Brain Slices

This protocol describes the bath application of γ-DGG to investigate its effect on synaptic currents in neurons from acute brain slices.

#### Materials:

- γ-D-glutamylglycine (γ-DGG)
- Standard artificial cerebrospinal fluid (aCSF)
- Internal solution for patch pipette
- Acute brain slices (e.g., hippocampus, cortex)
- Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
- Borosilicate glass capillaries for patch pipettes

### Procedure:

- Slice Preparation: Prepare acute brain slices (300-400 μm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated slicing solution.[7] Allow slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, and then maintain them at room temperature.[8]
- Solution Preparation:
  - aCSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, and 10 glucose. Bubble with 95% O2/5% CO2 to maintain a pH of 7.4.[4]
  - Internal Solution (K-gluconate based, for example, in mM): 135 K-gluconate, 10 HEPES,
     10 phosphocreatine, 4 Mg-ATP, and 0.4 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.
  - γ-DGG Stock Solution: Prepare a concentrated stock solution of γ-DGG (e.g., 100 mM) in deionized water. Store frozen in aliquots.



### Recording Setup:

- Transfer a slice to the recording chamber and perfuse continuously with oxygenated aCSF at a rate of 2-3 ml/min.
- $\circ$  Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 M $\Omega$  when filled with internal solution.
- Establish a whole-cell patch-clamp recording from a neuron of interest.

### Data Acquisition:

- Record baseline synaptic activity (e.g., spontaneous or evoked EPSCs) for at least 5-10 minutes to ensure a stable recording.
- To evoke EPSCs, place a stimulating electrode in the vicinity of the recorded neuron and deliver brief electrical pulses.

### · y-DGG Application:

- Dilute the γ-DGG stock solution into the aCSF to the desired final concentration (e.g., 1 mM).
- Switch the perfusion to the y-DGG-containing aCSF.
- Record the effect of γ-DGG on the synaptic currents. The effect should be apparent within a few minutes of application.

### Washout:

- To test for reversibility, switch the perfusion back to the control aCSF.
- Continue recording until the synaptic currents return to baseline levels. This may take 10-20 minutes depending on the perfusion system.

### Data Analysis:



- Measure the amplitude, frequency, and kinetics of EPSCs before, during, and after γ-DGG application.
- Calculate the percentage of inhibition caused by y-DGG.

## Protocol 2: Extracellular Field Potential Recording in Brain Slices

This protocol outlines the use of  $\gamma$ -DGG to study its effect on synaptic plasticity, such as Long-Term Potentiation (LTP), in brain slices.

### Materials:

- γ-D-glutamylglycine (γ-DGG)
- Standard artificial cerebrospinal fluid (aCSF)
- Acute brain slices (e.g., hippocampus)
- Field potential recording setup with amplifier, stimulating electrode, recording electrode, and data acquisition system

#### Procedure:

- Slice and Solution Preparation: Prepare acute hippocampal slices and aCSF as described in Protocol 1.
- Recording Setup:
  - Place a slice in the recording chamber and perfuse with oxygenated aCSF.
  - Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
- Baseline Recording:



- Deliver single baseline stimuli (e.g., every 30 seconds) and adjust the stimulus intensity to elicit an fEPSP with an amplitude that is 30-40% of the maximum.
- Record a stable baseline for at least 20-30 minutes.
- y-DGG Application for LTP Blockade:
  - Prepare y-DGG in aCSF at the desired concentration (e.g., 1-2 mM).
  - Switch the perfusion to the γ-DGG-containing aCSF and allow it to equilibrate for at least 15-20 minutes before attempting to induce LTP.

### LTP Induction:

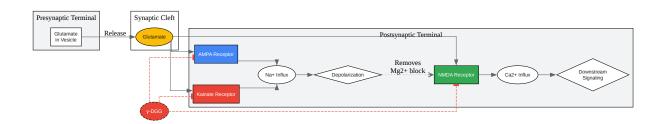
- Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
- In the presence of γ-DGG, the HFS should fail to induce a lasting potentiation of the fEPSP.

### Control Experiment:

- In a separate slice, follow the same procedure but without the application of γ-DGG to confirm that the HFS protocol is capable of inducing LTP under control conditions.
- Data Analysis:
  - Measure the slope or amplitude of the fEPSP.
  - Normalize the fEPSP slope/amplitude to the pre-LTP baseline.
  - Compare the degree of potentiation in control slices versus slices treated with y-DGG.

## **Visualizations**

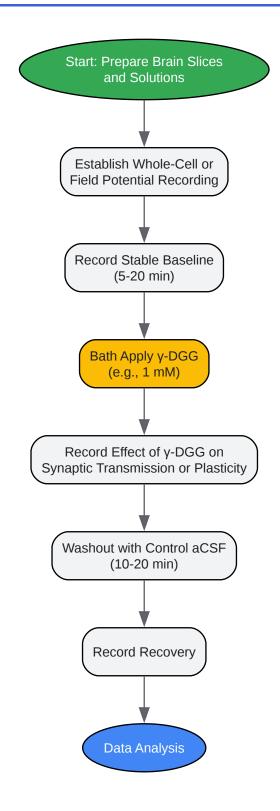




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Caption: Glutamate receptor signaling pathway and the inhibitory action of y-DGG.





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Caption: General experimental workflow for using y-DGG in electrophysiology.



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